

In-Depth Technical Guide: Trk-IN-14 Mechanism of Action

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Compound of Interest

Compound Name: Trk-IN-14

Cat. No.: B12416386

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Abstract

Trk-IN-14 is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk) belonging to the imidazo[1,2-b]pyridazine class of compounds. Identified as compound X-47 in patent WO2012034091A1, this small molecule demonstrates significant inhibitory activity against TrkA, TrkB, and TrkC isoforms. This technical guide provides a comprehensive overview of the mechanism of action of **Trk-IN-14**, supported by available biochemical and cellular data. It details the experimental protocols for key assays relevant to its characterization and visualizes the associated signaling pathways and experimental workflows.

Introduction to Trk Receptors and Their Role in Oncology

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. [1] These receptors are activated by neurotrophins, leading to the initiation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[1]

In the context of oncology, chromosomal rearrangements involving the NTRK genes (which encode for the Trk receptors) can lead to the formation of fusion proteins with constitutively active kinase domains. These Trk fusion proteins are oncogenic drivers in a wide range of adult

and pediatric cancers, making them attractive therapeutic targets. Small molecule inhibitors that target the ATP-binding site of the Trk kinase domain are a primary therapeutic strategy for cancers harboring NTRK gene fusions.

Biochemical Profile of Trk-IN-14

Trk-IN-14 is a potent inhibitor of the Trk kinase family. While specific quantitative data for **Trk-IN-14** (compound X-47) from the primary patent source WO2012034091A1 is not publicly available in detail, the patent and related literature on imidazo[1,2-b]pyridazine derivatives suggest a mechanism consistent with ATP-competitive inhibition. For the purpose of this guide, and to illustrate the expected profile of a potent pan-Trk inhibitor from this class, we will refer to data from closely related and well-characterized imidazo[1,2-b]pyridazine Trk inhibitors.

Data Presentation

Table 1: Biochemical Activity of a Representative Imidazo[1,2-b]pyridazine Pan-Trk Inhibitor

Target Kinase	IC50 (nM)
TrkA	< 10
TrkB	< 10
TrkC	< 10

Note: Data presented is representative of potent pan-Trk inhibitors from the imidazo[1,2-b]pyridazine class and is intended for illustrative purposes. Specific IC50 values for **Trk-IN-14** would be found within the full experimental data of the cited patent.

Cellular Activity of Trk-IN-14

The cellular activity of **Trk-IN-14** and related compounds is typically assessed in cancer cell lines that are dependent on Trk signaling for their proliferation and survival. A common model is the KM12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion. Inhibition of TrkA in these cells leads to a reduction in downstream signaling and a corresponding decrease in cell viability.

Data Presentation

Table 2: Cellular Activity of a Representative Imidazo[1,2-b]pyridazine Pan-Trk Inhibitor

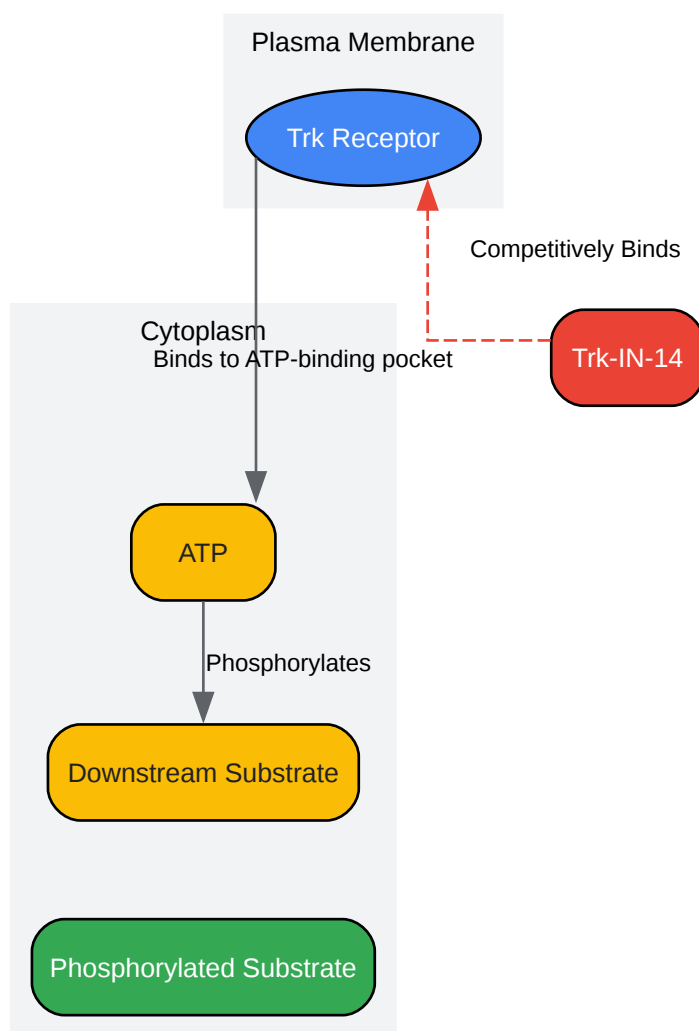
Cell Line	Target	Assay Type	IC50 (nM)
KM12	TPM3-NTRK1	Cell Proliferation	< 20
Ba/F3	ETV6-NTRK3	Cell Proliferation	< 20

Note: Data presented is representative of potent pan-Trk inhibitors from the imidazo[1,2-b]pyridazine class and is intended for illustrative purposes.

Mechanism of Action: ATP-Competitive Inhibition

Trk-IN-14 acts as a Type I kinase inhibitor, meaning it binds to the active conformation of the Trk kinase domain and competes with ATP for its binding site. This direct competition prevents the transfer of a phosphate group from ATP to substrate proteins, thereby blocking the downstream signaling cascade.

Mandatory Visualization



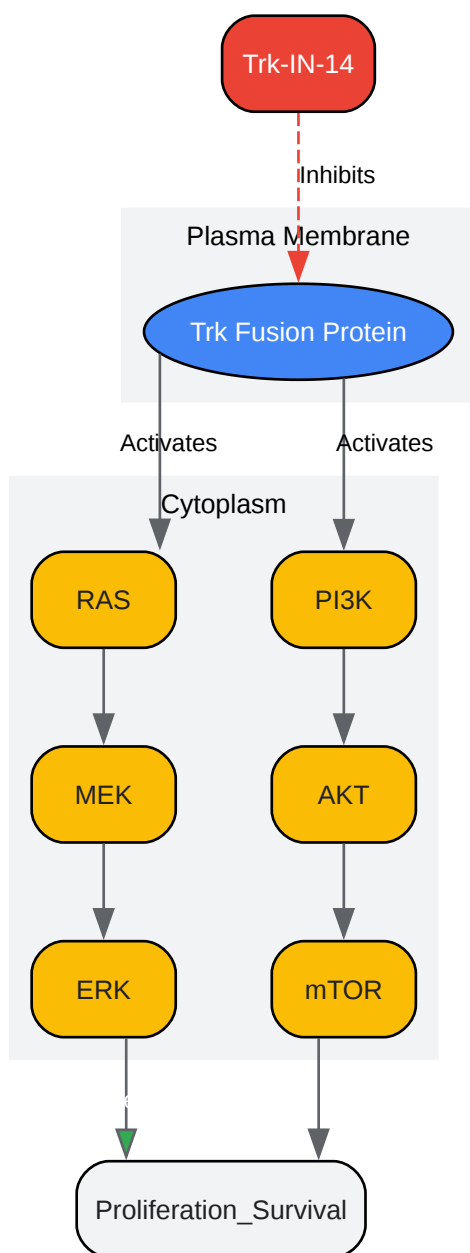
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Caption: ATP-Competitive Inhibition by **Trk-IN-14**.

Signaling Pathways Affected by Trk-IN-14

By inhibiting Trk kinase activity, **Trk-IN-14** effectively blocks the activation of major downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the RAS/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Mandatory Visualization



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Caption: Inhibition of Downstream Trk Signaling by **Trk-IN-14**.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize Trk inhibitors like **Trk-IN-14**.

Biochemical Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This assay is used to determine the in vitro potency of a compound against a specific kinase.

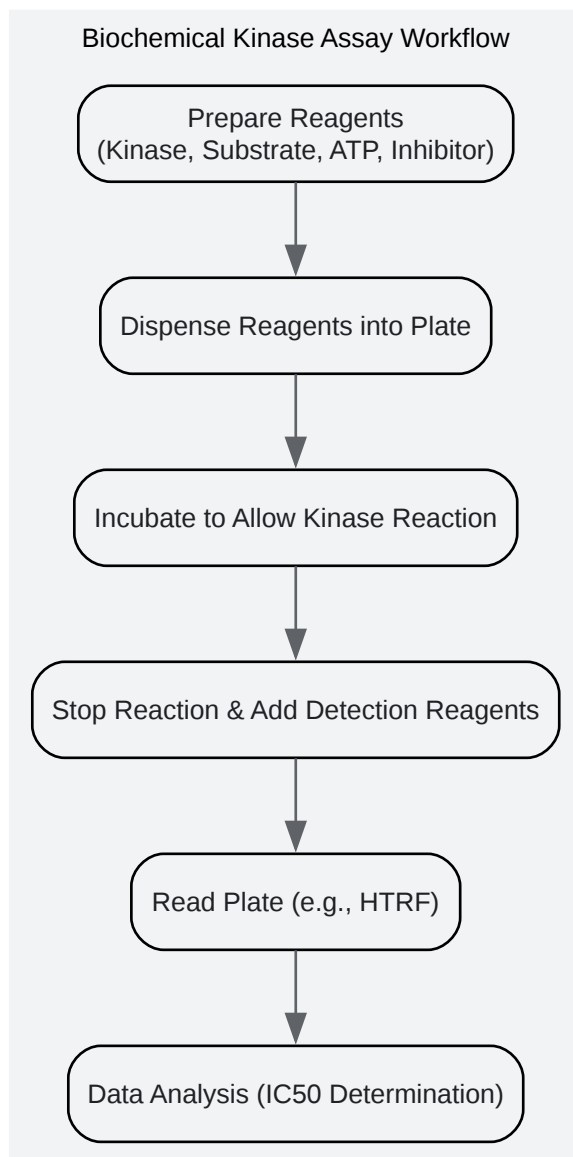
Materials:

- Trk kinase (recombinant)
- TK Substrate-biotin
- ATP
- HTRF® KinEASE™-TK detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
- Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
- Test compound (**Trk-IN-14**)

Procedure:

- Prepare serial dilutions of **Trk-IN-14** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the test compound, Trk kinase, and TK Substrate-biotin.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the HTRF detection reagents and incubate in the dark for 60 minutes.
- Read the plate on an HTRF-compatible reader at 620 nm (Europium) and 665 nm (XL665).
- Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.

Mandatory Visualization



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References

- 1. 4yne - (R)-2-Phenylpyrrolidine Substitute Imidazopyridazines: a New Class of Potent and Selective Pan-TRK Inhibitors - Summary - Protein Data Bank Japan [pd bj.org]
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